molecular formula C11H8ClNO B1354054 5-(4-Chlorophenyl)-2-hydroxypyridine CAS No. 76053-43-5

5-(4-Chlorophenyl)-2-hydroxypyridine

Cat. No. B1354054
Key on ui cas rn: 76053-43-5
M. Wt: 205.64 g/mol
InChI Key: CICHMBLPJGYPGW-UHFFFAOYSA-N
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Patent
US04209626

Procedure details

A mixture of 22.27 g. of 5-(4-chlorophenyl)-2(1H)-pyridinone and 100 ml. of phosphorus oxychloride is refluxed for 16 hours, chilled and poured onto cracked ice. The solid formed is collected by filtration and then is dissolved in chloroform. The chloroform solution is washed with water and with saturated sodium bicarbonate and then is dried over magnesium sulfate. The solvent is evaporated at reduced pressure to yield 21.1 g. of the product of the Example as a gray solid, m.p. 113°-115° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11](=O)[NH:12][CH:13]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:11]1[CH:10]=[CH:9][C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C=CC(NC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 22.27 g
TEMPERATURE
Type
TEMPERATURE
Details
chilled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in chloroform
WASH
Type
WASH
Details
The chloroform solution is washed with water and with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 21.1 g

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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